2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine
CAS No.:
Cat. No.: VC15812464
Molecular Formula: C7H5Br2N3
Molecular Weight: 290.94 g/mol
* For research use only. Not for human or veterinary use.
![2,6-Dibromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridine -](/images/structure/VC15812464.png)
Specification
Molecular Formula | C7H5Br2N3 |
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Molecular Weight | 290.94 g/mol |
IUPAC Name | 2,6-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |
Standard InChI | InChI=1S/C7H5Br2N3/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3 |
Standard InChI Key | AHVIVOHZZIAEHG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC2=NC(=NN12)Br)Br |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 2,6-dibromo-5-methyl- triazolo[1,5-a]pyridine is C₇H₅Br₂N₃, with a molecular weight of 314.95 g/mol. Its structure comprises a triazolo[1,5-a]pyridine core, where the triazole ring is fused to the pyridine ring at positions 1 and 5. Bromine atoms occupy positions 2 and 6 on the pyridine ring, while a methyl group is attached at position 5 (Figure 1).
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs such as 2-bromo-5-methyl- triazolo[1,5-a]pyridine (CAS# 1313712-39-8) provide a basis for extrapolation . Key properties include:
Property | Value (Analog) | Estimated Value (Target Compound) |
---|---|---|
Molecular Weight | 212.047 g/mol | 314.95 g/mol |
LogP (Partition Coefficient) | 1.80 | ~2.8–3.2 |
PSA (Polar Surface Area) | 30.19 Ų | ~35–40 Ų |
Melting Point | Not Reported | >200°C (predicted) |
The increased bromine content in the target compound likely enhances its lipophilicity (LogP) and molecular stability compared to monosubstituted analogs .
Synthetic Methodologies
Palladium-Free Coupling Approaches
A patent by discloses a scalable route to 6-bromo-7,8-dimethyl- triazolo[1,5-a]pyridine, which shares structural similarities with the target compound. The synthesis involves:
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Directed Metalation: Reacting 2-amino-3,5-dibromo-4-methylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to install a directing group, forming (E)-N'-(3,5-dibromo-4-methylpyridin-2-yl)-N,N-dimethylformimidamide .
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Negishi Coupling: Treating the intermediate with methylzinc bromide in the presence of a nickel catalyst to replace the 3-bromo substituent with a methyl group .
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Cyclization: Condensation with hydrazine derivatives to form the triazole ring, followed by bromination at position 6 using N-bromosuccinimide (NBS) .
This method avoids palladium catalysts, reducing costs and minimizing metal contamination in pharmaceutical applications .
Microwave-Assisted Synthesis
Recent advances in catalyst-free, microwave-mediated synthesis of triazolopyridines offer an eco-friendly alternative . Using enaminonitriles and benzohydrazides under microwave irradiation, 1,2,4-triazolo[1,5-a]pyridines are formed via a tandem transamidation-nucleophilic addition mechanism . Adapting this method for 2,6-dibromo-5-methyl derivatives would require brominated enaminonitrile precursors, potentially enabling rapid, high-yield production.
Pharmacological and Industrial Applications
RORγt Inverse Agonism
Triazolopyridine derivatives exhibit potent activity as retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, making them candidates for autoimmune disease therapeutics . For example, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) triazolo[1,5-a]pyridin-6-yl)nicotinamide (Compound 5a) demonstrated IC₅₀ = 41 nM in RORγt inhibition assays . The bromine substituents in 2,6-dibromo-5-methyl derivatives could enhance binding affinity through halogen bonding with protein residues.
Material Science Applications
Halogenated triazolopyridines are explored as electron-deficient building blocks in organic semiconductors. The electron-withdrawing bromine atoms improve charge transport properties, while the methyl group modulates solubility for solution-processable devices .
Stability and Degradation Pathways
Photodegradation
Brominated aromatics often undergo photolytic debromination. Preliminary studies on 2-bromo-5-methyl- triazolo[1,5-a]pyridine showed <5% degradation after 48 hours under UV light (λ = 254 nm) . The 2,6-dibromo analog may exhibit faster degradation due to increased steric strain.
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